H-Cit-OtBu

Catalog No.
S12750823
CAS No.
M.F
C10H21N3O3
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Cit-OtBu

Product Name

H-Cit-OtBu

IUPAC Name

tert-butyl (2S)-2-amino-5-(carbamoylamino)pentanoate

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C10H21N3O3/c1-10(2,3)16-8(14)7(11)5-4-6-13-9(12)15/h7H,4-6,11H2,1-3H3,(H3,12,13,15)/t7-/m0/s1

InChI Key

QETKIHHFEUIQQP-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCNC(=O)N)N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCNC(=O)N)N

H-Cit-OtBu, also known as tert-butyl L-citrullinate, is a compound characterized by the molecular formula C₁₀H₂₁N₃O₃. It is a derivative of the amino acid citrulline, where the carboxylic acid group is converted into a tert-butyl ester. This modification enhances its lipophilicity and stability, making it useful in various chemical and biological applications. The structure features a tert-butyl group attached to the carboxylate of citrulline, which influences its reactivity and solubility properties.

  • Transesterification: H-Cit-OtBu can undergo transesterification with alcohols, resulting in the formation of new esters.
  • Hydrolysis: In aqueous conditions, it can be hydrolyzed back to citrulline and tert-butanol.
  • Oxidation: The amino group in H-Cit-OtBu can be oxidized, leading to various derivatives depending on the oxidizing agents used .

H-Cit-OtBu exhibits significant biological activity primarily due to its association with nitric oxide synthesis. Citrulline derivatives are known to play roles in:

  • Vasodilation: They can enhance nitric oxide production, promoting vasodilation and improving blood flow.
  • Metabolic Pathways: H-Cit-OtBu may influence urea cycle dynamics and amino acid metabolism.
  • Potential Therapeutic Uses: Its properties suggest potential applications in cardiovascular health and exercise performance enhancement .

The synthesis of H-Cit-OtBu typically involves the following methods:

  • Esterification: Citric acid or citrulline is reacted with tert-butyl alcohol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.
  • Transesterification: This method involves reacting a pre-existing citrulline ester with tert-butyl alcohol to form H-Cit-OtBu .
  • Chemical Modification: Utilizing protecting groups during peptide synthesis can also yield H-Cit-OtBu as an intermediate or final product .

H-Cit-OtBu has several applications across various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins due to its stable ester bond.
  • Pharmaceuticals: The compound is explored for potential therapeutic benefits related to cardiovascular health and metabolic disorders.
  • Research: Used in biochemical assays to study nitric oxide production and related pathways .

Studies on H-Cit-OtBu's interactions focus on its biochemical roles:

  • Nitric Oxide Synthase Interaction: Research indicates that H-Cit-OtBu may enhance the activity of nitric oxide synthase, leading to increased nitric oxide levels.
  • Amino Acid Transporters: It may interact with specific transporters involved in amino acid uptake, influencing metabolic processes .

H-Cit-OtBu shares similarities with several other compounds, particularly amino acid esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
H-Glycine-OtBuGlycine derivativeSimpler structure; used primarily in peptide synthesis.
H-Lysine(OtBu)Lysine derivativeContains an additional amino group; used in more complex peptides.
H-Glu(OtBu)Glutamate derivativeImportant for neurotransmitter activity; often used in neurobiology studies.

Uniqueness of H-Cit-OtBu

H-Cit-OtBu is unique due to its specific role in enhancing nitric oxide production and its application as a versatile building block in peptide synthesis. Its structural modifications allow for enhanced stability and bioavailability compared to other amino acid derivatives, making it particularly valuable in both research and therapeutic contexts .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

231.15829154 g/mol

Monoisotopic Mass

231.15829154 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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